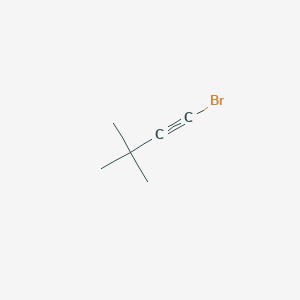
1-Bromo-3,3-dimethyl-1-butyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3,3-dimethyl-1-butyne, also known as 2-bromo-2,3-dimethylbut-3-ene-1-yne or TMS-EBX, is an important reagent in organic synthesis. It is widely used in the preparation of various organic compounds, including natural products, pharmaceuticals, and materials.
科学研究应用
1-Bromo-3,3-dimethyl-1-butyne has been used in a variety of scientific research applications, including:
- Synthesis of natural products: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various natural products, such as (-)-epi-cyclocelabenzine, (+)-plicamine, and (+)-dihydroactinidiolide. These compounds have potential biological activities, such as anticancer, antifungal, and insecticidal properties.
- Preparation of pharmaceuticals: 1-Bromo-3,3-dimethyl-1-butyne has been used in the preparation of several pharmaceuticals, such as a CCR5 antagonist for the treatment of HIV infection, a PPARγ agonist for the treatment of diabetes, and a JAK2 inhibitor for the treatment of cancer.
- Synthesis of materials: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various materials, such as dendrimers, polymers, and liquid crystals. These materials have potential applications in drug delivery, sensing, and electronics.
作用机制
1-Bromo-3,3-dimethyl-1-butyne is an electrophilic reagent that can react with nucleophiles, such as enolates, Grignard reagents, and organolithium compounds. The reaction proceeds via nucleophilic addition to the triple bond, followed by elimination of bromide ion. The resulting product can undergo further reactions, such as oxidation, reduction, or coupling, to form various organic compounds.
生化和生理效应
There is limited information on the biochemical and physiological effects of 1-Bromo-3,3-dimethyl-1-butyne. However, it has been reported that this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. This inhibition may lead to drug-drug interactions and toxicity.
实验室实验的优点和局限性
The advantages of using 1-Bromo-3,3-dimethyl-1-butyne in lab experiments include its high reactivity, versatility, and availability. It can react with a wide range of nucleophiles to form various organic compounds. However, the limitations of using this compound include its toxicity, air and moisture sensitivity, and potential for explosive decomposition. Proper handling and storage are required to ensure safety.
未来方向
There are several future directions for the research on 1-Bromo-3,3-dimethyl-1-butyne, including:
- Development of new synthetic methods: New synthetic methods for 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be developed to improve efficiency, selectivity, and safety.
- Exploration of new reactions: New reactions of 1-Bromo-3,3-dimethyl-1-butyne with nucleophiles can be explored to expand its synthetic applications and discover new organic compounds.
- Investigation of biological activities: The biological activities of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be investigated to discover new drugs and materials with potential therapeutic and diagnostic applications.
- Study of mechanism of action: The mechanism of action of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be studied to understand their reactivity and selectivity in organic reactions.
- Improvement of safety and environmental impact: The safety and environmental impact of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be improved by developing safer and greener synthetic methods and handling procedures.
合成方法
The synthesis of 1-Bromo-3,3-dimethyl-1-butyne can be achieved by reacting 3,3-dimethyl-1-butyne with bromine in the presence of a catalyst, such as iron(III) bromide or aluminum bromide. The reaction proceeds via electrophilic addition of bromine to the triple bond of 3,3-dimethyl-1-butyne, followed by elimination of hydrogen bromide. The product can be purified by distillation or column chromatography.
属性
CAS 编号 |
13601-86-0 |
|---|---|
产品名称 |
1-Bromo-3,3-dimethyl-1-butyne |
分子式 |
C6H9Br |
分子量 |
161.04 g/mol |
IUPAC 名称 |
1-bromo-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2,3)4-5-7/h1-3H3 |
InChI 键 |
XJKPPUAWBFQJNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CBr |
规范 SMILES |
CC(C)(C)C#CBr |
同义词 |
1-broMo-3,3-diMethyl-1-butyne |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



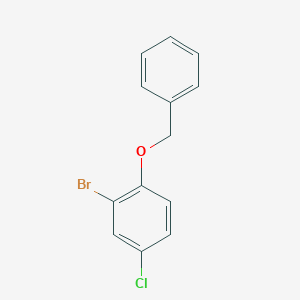
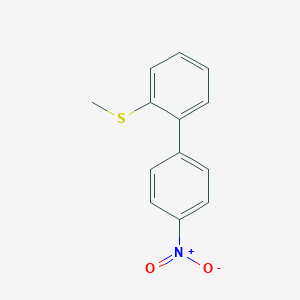
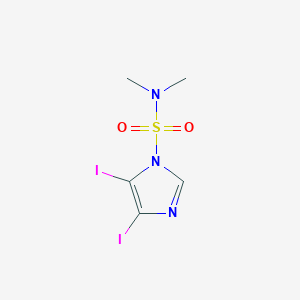
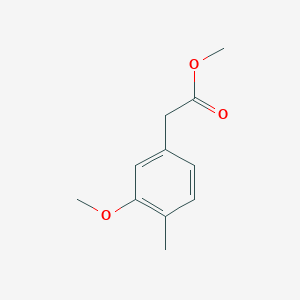
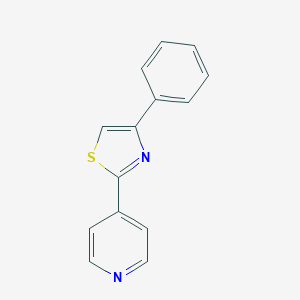
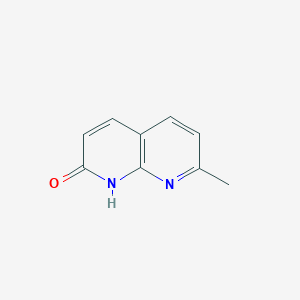
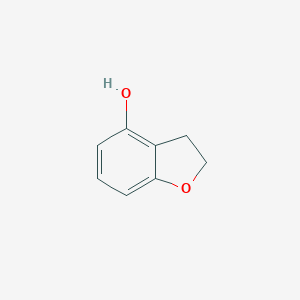
![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

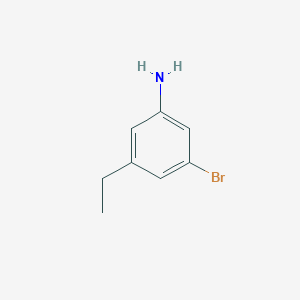
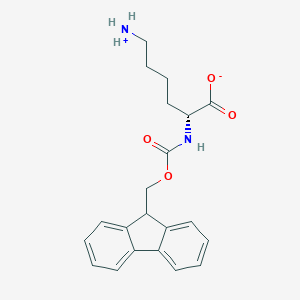
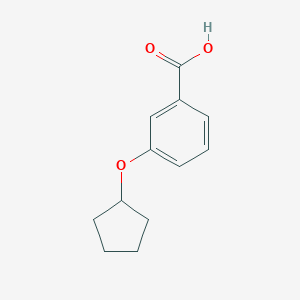
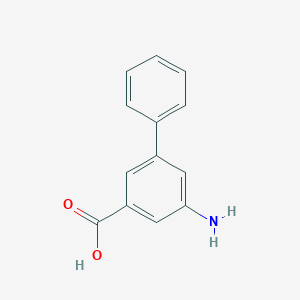
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)